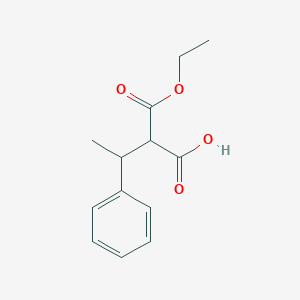
2-Ethoxycarbonyl-3-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxycarbonyl-3-phenylbutanoic acid (ECPBA) is a chemical compound that belongs to the family of butanoic acids. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C13H16O4. ECPBA has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-Ethoxycarbonyl-3-phenylbutanoic acid is not fully understood, but studies suggest that it acts by inhibiting the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. 2-Ethoxycarbonyl-3-phenylbutanoic acid also appears to activate the peroxisome proliferator-activated receptor-γ (PPAR-γ), which is involved in the regulation of inflammation and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
2-Ethoxycarbonyl-3-phenylbutanoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to reduce oxidative stress and improve insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Ethoxycarbonyl-3-phenylbutanoic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is the lack of information on the potential side effects of the compound, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-Ethoxycarbonyl-3-phenylbutanoic acid, including further studies on its potential applications in the field of pharmaceuticals, particularly as an anti-inflammatory and anti-tumor agent. Other areas of research could include its potential applications in materials science and as an agrochemical. Additionally, further studies are needed to determine the potential side effects of the compound and its safety profile.
Aplicaciones Científicas De Investigación
2-Ethoxycarbonyl-3-phenylbutanoic acid has been extensively studied for its potential applications in the field of pharmaceuticals. It has shown promising results as an anti-inflammatory and analgesic agent, with studies indicating that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-Ethoxycarbonyl-3-phenylbutanoic acid has also been shown to possess anti-tumor properties, with studies indicating that it can induce apoptosis in cancer cells.
Propiedades
Número CAS |
150881-63-3 |
|---|---|
Nombre del producto |
2-Ethoxycarbonyl-3-phenylbutanoic acid |
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
2-ethoxycarbonyl-3-phenylbutanoic acid |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(16)11(12(14)15)9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15) |
Clave InChI |
LLLQIARWTGHOJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)C(=O)O |
SMILES canónico |
CCOC(=O)C(C(C)C1=CC=CC=C1)C(=O)O |
Sinónimos |
Propanedioic acid, (1-phenylethyl)-, monoethyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

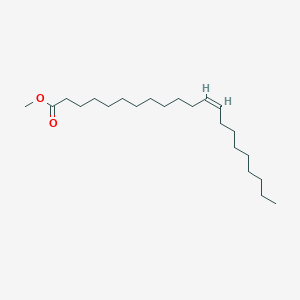

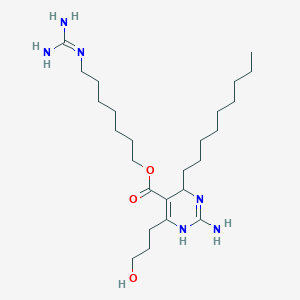
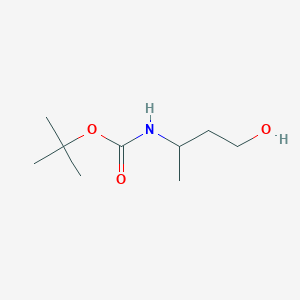
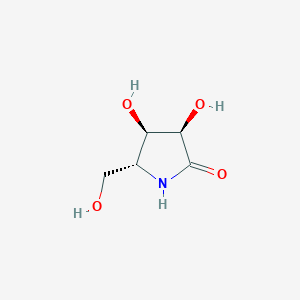
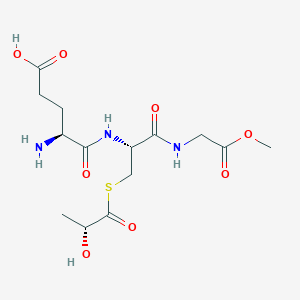
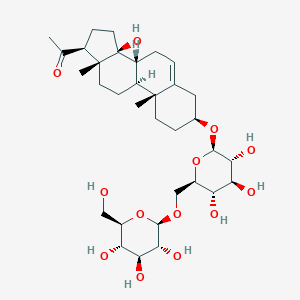
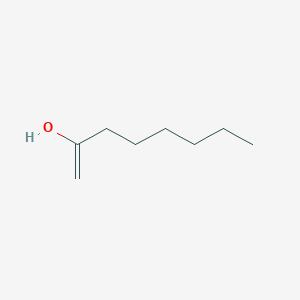
![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)
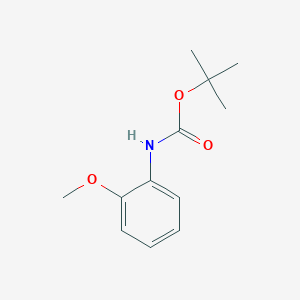
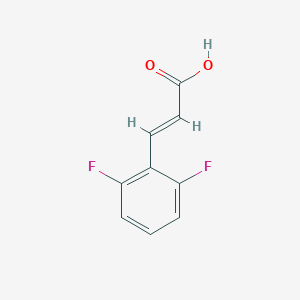
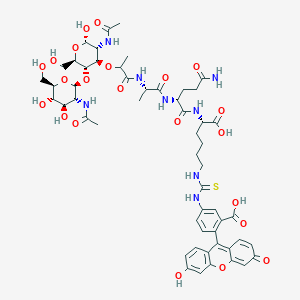
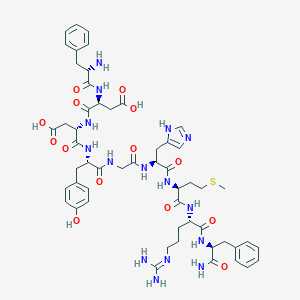
![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)